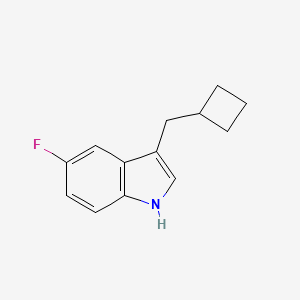
3-(Cyclobutylmethyl)-5-fluoro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The cyclobutylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclobutylmethyl chloride reacts with the indole core in the presence of a Lewis acid catalyst like aluminum chloride.
Fluorination:
- The fluorine atom can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods: Industrial production of 3-(Cyclobutylmethyl)-5-fluoro-1H-indole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclobutylmethyl)-5-fluoro-1H-indole typically involves multi-step organic reactions
-
Indole Core Synthesis:
- The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
- Another method is the Bartoli indole synthesis, which involves the reaction of nitroaromatics with vinyl Grignard reagents.
化学反応の分析
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the indole nitrogen or the cyclobutylmethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction:
- Reduction reactions can target the indole ring or the cyclobutylmethyl group, using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
-
Substitution:
- The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide, organolithium reagents.
Major Products:
- Oxidation products may include carbonyl compounds or carboxylic acids.
- Reduction products may include fully reduced indole derivatives or cyclobutylmethyl alcohols.
- Substitution products depend on the nucleophile used and may include various substituted indoles.
科学的研究の応用
Chemistry:
- 3-(Cyclobutylmethyl)-5-fluoro-1H-indole is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine:
- Indole derivatives, including this compound, are explored for their potential as therapeutic agents in treating various diseases.
Industry:
- The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(Cyclobutylmethyl)-5-fluoro-1H-indole depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and influencing cellular signaling.
Ion Channels: The compound may affect ion channel function, altering cellular excitability and signaling.
類似化合物との比較
3-(Cyclobutylmethyl)-1H-indole: Lacks the fluorine atom, which may result in different biological activities and properties.
5-Fluoro-1H-indole: Lacks the cyclobutylmethyl group, which may affect its binding affinity and selectivity.
3-(Cyclobutylmethyl)-5-chloro-1H-indole: Similar structure with a chlorine atom instead of fluorine, which may influence its reactivity and biological activity.
Uniqueness:
- The presence of both the cyclobutylmethyl group and the fluorine atom in 3-(Cyclobutylmethyl)-5-fluoro-1H-indole makes it unique, potentially offering a combination of enhanced binding affinity, metabolic stability, and specific biological activities.
特性
IUPAC Name |
3-(cyclobutylmethyl)-5-fluoro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN/c14-11-4-5-13-12(7-11)10(8-15-13)6-9-2-1-3-9/h4-5,7-9,15H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVAPAMMFADNFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2=CNC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














